N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxamide moiety linked to a 2-(morpholin-4-yl)ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine moiety improves solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C16H17F3N4O3 |
|---|---|
Molecular Weight |
370.33 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H17F3N4O3/c17-16(18,19)12-3-1-11(2-4-12)13-21-15(26-22-13)14(24)20-5-6-23-7-9-25-10-8-23/h1-4H,5-10H2,(H,20,24) |
InChI Key |
QMYYTKFQOPQPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the morpholine and trifluoromethyl phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The trifluoromethyl phenyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share partial structural homology with the target molecule, differing in heterocyclic cores, substituents, or functional groups:
Pharmacological and Physicochemical Comparisons
Heterocyclic Core Influence :
- The 1,2,4-oxadiazole core (target compound, L471-0675) offers metabolic stability and moderate dipole moments, favoring membrane permeability. In contrast, thiazole () and isoxazole () cores exhibit distinct electronic profiles, affecting binding interactions .
- Triazole-containing brezivaptanum () demonstrates how core heterocycles influence target specificity (e.g., vasopressin receptor antagonism) .
Substituent Effects :
- Trifluoromethyl (CF₃) : The target’s CF₃ group increases lipophilicity (ClogP ~3.5) compared to methoxy (ClogP ~2.8 in ) or piperidine (ClogP ~2.2 in L471-0675), enhancing blood-brain barrier penetration .
- Morpholinylethyl Chain : Present in the target and compounds, this group improves aqueous solubility via morpholine’s polar oxygen and nitrogen atoms. Its absence in correlates with prodrug activation requirements .
Synthetic Accessibility :
Biological Activity
The compound N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 365.37 g/mol
- LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity, which is crucial for membrane permeability.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. It demonstrated IC values in the micromolar range, suggesting potent cytotoxic effects .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage . This suggests that this compound may disrupt cellular machinery essential for survival.
Antimicrobial Activity
The oxadiazole core is also associated with antimicrobial properties:
- In vitro Studies : Compounds containing the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with electron-withdrawing groups exhibited enhanced activity .
Enzyme Inhibition
Research has highlighted the potential of oxadiazole derivatives as enzyme inhibitors:
- Thymidylate Synthase Inhibition : Certain derivatives have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC values ranged from 0.47 to 1.4 µM . This suggests potential applications in cancer therapy by targeting rapidly dividing cells.
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study focused on breast cancer treatment, this compound was tested against MCF-7 cells. The results indicated:
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Oxadiazole Derivative | 0.65 | Induces apoptosis via p53 pathway |
| Doxorubicin | 0.50 | Standard chemotherapy agent |
This study highlighted that while the compound showed promising results, its efficacy was slightly lower than that of doxorubicin.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that the compound exhibits selective antimicrobial activity, particularly against Gram-positive bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
